(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-chloropyridin-2-yl)propanoic acid
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Overview
Description
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-chloropyridin-2-yl)propanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group, a chloropyridine moiety, and a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-chloropyridin-2-yl)propanoic acid typically involves multiple steps:
Fmoc Protection:
Formation of the Propanoic Acid Backbone: This can be achieved through various organic reactions such as aldol condensation or Michael addition.
Introduction of the Chloropyridine Moiety: This step often involves nucleophilic substitution reactions where the chloropyridine is introduced to the propanoic acid backbone.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale organic synthesis techniques, including batch reactors and continuous flow systems. The choice of method depends on the desired yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the propanoic acid moiety.
Reduction: Reduction reactions can target the chloropyridine moiety or the Fmoc group.
Substitution: Nucleophilic substitution reactions are common, especially involving the chloropyridine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Protecting Groups: The Fmoc group is commonly used in peptide synthesis to protect amine functionalities.
Biology
Bioconjugation: The compound can be used to link biomolecules for various applications, including drug delivery and diagnostics.
Medicine
Drug Development:
Industry
Material Science: Used in the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-chloropyridin-2-yl)propanoic acid depends on its application. In drug development, it might interact with specific molecular targets such as enzymes or receptors, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-bromopyridin-2-yl)propanoic acid: Similar structure but with a bromine atom instead of chlorine.
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-methylpyridin-2-yl)propanoic acid: Similar structure but with a methyl group instead of chlorine.
Uniqueness
The presence of the chloropyridine moiety and the Fmoc protecting group makes ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-chloropyridin-2-yl)propanoic acid unique, providing specific reactivity and applications that are not found in similar compounds.
Properties
Molecular Formula |
C23H19ClN2O4 |
---|---|
Molecular Weight |
422.9 g/mol |
IUPAC Name |
(2R)-3-(4-chloropyridin-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C23H19ClN2O4/c24-14-9-10-25-15(11-14)12-21(22(27)28)26-23(29)30-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-11,20-21H,12-13H2,(H,26,29)(H,27,28)/t21-/m1/s1 |
InChI Key |
XPZUFCQFKKGOAX-OAQYLSRUSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=NC=CC(=C4)Cl)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=NC=CC(=C4)Cl)C(=O)O |
Origin of Product |
United States |
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